molecular formula C38H43F3N8O2 B12424091 KRAS G12C inhibitor 38

KRAS G12C inhibitor 38

Cat. No.: B12424091
M. Wt: 700.8 g/mol
InChI Key: PBENVJNCTVARNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 38 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 38 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the KRAS G12C mutant protein .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes rigorous quality control measures to monitor the consistency and stability of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality standards .

Scientific Research Applications

KRAS G12C inhibitor 38 has a wide range of scientific research applications, particularly in the fields of oncology, molecular biology, and drug development. In oncology, this compound is used to study the effects of KRAS inhibition on tumor growth and progression. It has shown promising results in preclinical and clinical studies, demonstrating significant anti-tumor activity in KRAS G12C mutant cancers .

In molecular biology, this compound serves as a valuable tool for investigating the molecular mechanisms underlying KRAS-driven oncogenesis. Researchers use this compound to dissect the signaling pathways and cellular processes regulated by KRAS, providing insights into potential therapeutic targets and strategies .

In drug development, this compound is used as a lead compound for the design and optimization of new KRAS inhibitors with improved efficacy and safety profiles. Its unique binding properties and selectivity for the KRAS G12C mutant protein make it an attractive candidate for further development .

Mechanism of Action

KRAS G12C inhibitor 38 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein, thereby locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration .

The molecular targets of this compound include the KRAS G12C mutant protein and its associated signaling molecules. By inhibiting KRAS G12C, this compound disrupts the oncogenic signaling network, leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H43F3N8O2

Molecular Weight

700.8 g/mol

IUPAC Name

1-[7-[6-cyclopropyl-7-(5-methyl-1H-indazol-4-yl)-2-(3-pyrrolidin-1-ylazetidin-1-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C38H43F3N8O2/c1-3-30(50)49-20-37(21-49)10-14-47(15-11-37)35-27-16-26(24-7-8-24)32(31-23(2)6-9-29-28(31)17-42-45-29)34(51-22-38(39,40)41)33(27)43-36(44-35)48-18-25(19-48)46-12-4-5-13-46/h3,6,9,16-17,24-25H,1,4-5,7-8,10-15,18-22H2,2H3,(H,42,45)

InChI Key

PBENVJNCTVARNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C=C4C(=C3OCC(F)(F)F)N=C(N=C4N5CCC6(CC5)CN(C6)C(=O)C=C)N7CC(C7)N8CCCC8)C9CC9

Origin of Product

United States

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